2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound is a polycyclic heteroaromatic molecule featuring a pyrido-naphthyridine core fused with a 1H-1,2,4-triazole moiety and a 2-methoxyphenyl substituent.
Properties
Molecular Formula |
C20H14N6O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H14N6O3/c1-29-17-5-3-2-4-16(17)25-8-6-14-12(18(25)27)10-13-15(23-14)7-9-26(19(13)28)20-21-11-22-24-20/h2-11H,1H3,(H,21,22,24) |
InChI Key |
DZLYWYZDPBZNIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce halogen, alkyl, or other functional groups onto the aromatic rings .
Scientific Research Applications
2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its ability to form coordination complexes with transition metals makes it useful in the development of new materials with specific electronic and optical properties.
Coordination Chemistry: The compound’s triazole and naphthyridine moieties allow it to act as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The triazole moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s aromatic rings can participate in π-π interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest structural analogues include derivatives with modifications to the triazole substituent or the fused aromatic system. Below is a comparative analysis based on available evidence:
Functional and Mechanistic Insights
Triazole vs. Methyl or methoxy substituents on the aryl group (e.g., 2-methoxyphenyl) may reduce metabolic degradation compared to IQ’s unsubstituted amino group, which is prone to bioactivation into mutagenic intermediates .
Aromatic System Complexity: The pyrido[4,3-b][1,6]naphthyridine core in the target compound provides a larger planar surface for π-π interactions compared to IQ’s imidazo[4,5-f]quinoline. This could improve selectivity for kinase targets over DNA intercalation (a mechanism linked to IQ’s carcinogenicity) .
In contrast, the target compound’s methoxyphenyl group balances solubility and membrane permeability .
Research Findings and Limitations
- Gaps in Data: No direct studies on the target compound’s synthesis, toxicity, or biological activity were identified in publicly available sources.
- Heterocyclic Amine Toxicity: While IQ () is carcinogenic, the pyrido-naphthyridine-triazole system’s metabolic fate remains unstudied. Structural differences suggest lower genotoxic risk, but empirical validation is needed .
Biological Activity
The compound 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a synthetic derivative belonging to the class of naphthyridine compounds. Naphthyridines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.36 g/mol. The structure features a methoxyphenyl group and a triazole moiety, which contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with naphthyridine derivatives. The specific activities of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione include:
- Antimicrobial Activity : Naphthyridine derivatives have shown significant effectiveness against both gram-positive and gram-negative bacteria. For instance, compounds in this category have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans with promising results .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Some derivatives have demonstrated IC50 values indicating potent anticancer activity .
- Anti-inflammatory Activity : Certain naphthyridine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several studies have investigated the biological activity of naphthyridine derivatives similar to the target compound:
-
Antimicrobial Evaluation :
- A study synthesized various naphthyridine derivatives and assessed their antimicrobial activity against a panel of pathogens. The results indicated that some derivatives exhibited high efficacy against both bacterial and fungal strains .
- Table 1 summarizes the antimicrobial activity of selected naphthyridine derivatives:
Compound Target Organism Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 32 µg/mL Compound B Escherichia coli 16 µg/mL Compound C Candida albicans 64 µg/mL -
Cytotoxicity Studies :
Compound Cell Line IC50 (µM) Compound A MCF-7 15 Compound B HCT116 25
The biological activities of naphthyridine derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many naphthyridines act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : Some compounds may modulate receptor activities related to inflammation or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
